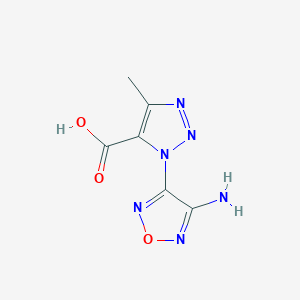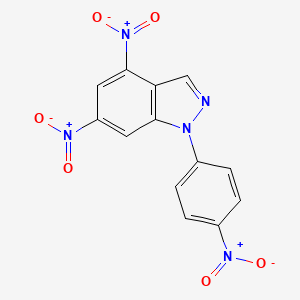![molecular formula C18H12I2N2O3S B15009097 (5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15009097.png)
(5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a diiodophenyl group, a methylidene bridge, and a sulfanylidene diazinane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, starting with the preparation of the diiodophenyl precursor. This precursor is then subjected to a series of reactions, including halogenation, methylidene formation, and cyclization to form the final product. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems can help optimize reaction conditions and improve efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
(5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: Halogen atoms in the diiodophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
科学的研究の応用
(5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfur-containing compounds.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
作用機序
The mechanism by which (5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or modulate signaling pathways, leading to changes in cellular function. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
Similar compounds include other sulfanylidene diazinane derivatives and halogenated phenyl compounds. Examples are:
- (5E)-5-[(4-hydroxy-3,5-dichlorophenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- (5E)-5-[(4-hydroxy-3,5-dibromophenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Uniqueness
What sets (5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of iodine atoms, in particular, can enhance its interactions with biological targets and improve its efficacy in various applications.
特性
分子式 |
C18H12I2N2O3S |
|---|---|
分子量 |
590.2 g/mol |
IUPAC名 |
(5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H12I2N2O3S/c1-9-4-2-3-5-14(9)22-17(25)11(16(24)21-18(22)26)6-10-7-12(19)15(23)13(20)8-10/h2-8,23H,1H3,(H,21,24,26)/b11-6+ |
InChIキー |
YSKXFYJXMNUZDB-IZZDOVSWSA-N |
異性体SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C(=C3)I)O)I)/C(=O)NC2=S |
正規SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)I)O)I)C(=O)NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid](/img/structure/B15009021.png)

![4-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid](/img/structure/B15009023.png)
![(5E)-5-({3-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15009031.png)
![4,4'-[(3-bromophenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B15009047.png)

![N-(2-{[2-(mesitylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methoxybenzamide](/img/structure/B15009068.png)
![2-Methyl-4-morpholino[1]benzofuro[3,2-d]pyrimidine](/img/structure/B15009073.png)

![5-[2-(2-hydroxyethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15009080.png)

![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B15009095.png)
![1-[4-(4-methylphenyl)-3'-(2-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B15009103.png)
![4-{2-[(2Z)-4-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B15009121.png)
